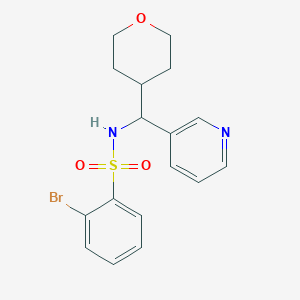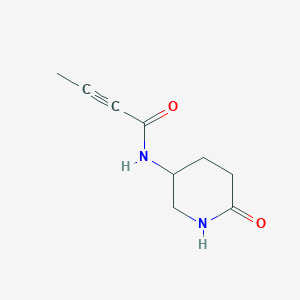![molecular formula C22H21N3O3 B3020143 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide CAS No. 896368-06-2](/img/structure/B3020143.png)
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2-Methyl-1H-indol-3-yl)-N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a chemically synthesized molecule that may be related to the class of compounds known as acetamides. Acetamides are characterized by the presence of an acetyl group attached to a nitrogen atom. The molecule appears to be a complex acetamide with multiple substituents, including an indolyl group and a pyrrolidinyl ring, which may suggest potential biological activity.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-substituted acetamides with various substitutions at the carbon adjacent to the amide nitrogen were synthesized and evaluated for their biological activity as opioid kappa agonists . Although the specific compound is not mentioned, the synthesis of similar molecules typically involves the formation of an amide bond between an acyl group and an amine, which can be achieved through various synthetic routes, including direct acylation or via activation of carboxylic acids followed by coupling with amines.
Molecular Structure Analysis
The molecular structure of acetamides like the one described is crucial in determining their biological activity. The presence of a 2-methyl-1H-indol-3-yl group suggests aromaticity and potential interactions with biological targets through pi-stacking or hydrogen bonding. The pyrrolidinyl ring, being a five-membered nitrogen-containing heterocycle, may contribute to the molecule's conformational flexibility and its ability to interact with various receptors or enzymes.
Chemical Reactions Analysis
Acetamides can undergo a variety of chemical reactions, including hydrolysis to form the corresponding carboxylic acid and amine, as well as reactions with nucleophiles at the carbonyl carbon. The specific reactivity of the compound would depend on the electronic and steric effects of the substituents present on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. The presence of aromatic rings and a heterocyclic moiety in the compound suggests it may have moderate to low solubility in water, and its solubility in organic solvents could be relatively higher. The molecule's melting point, boiling point, and stability would be determined by the nature of its substituents and the overall molecular conformation.
While the provided data does not include direct information on the specific compound , the analysis of related compounds and general knowledge of acetamide chemistry can provide insights into its potential properties and reactivity . Further studies, including experimental synthesis and characterization, would be necessary to fully understand the compound's chemical behavior and its potential applications in medicinal chemistry.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-7-9-16(10-8-13)25-12-15(11-19(25)26)24-22(28)21(27)20-14(2)23-18-6-4-3-5-17(18)20/h3-10,15,23H,11-12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKXYXYPDJJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



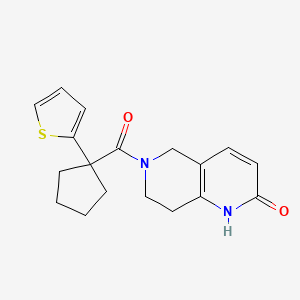
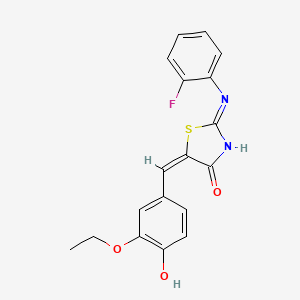
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
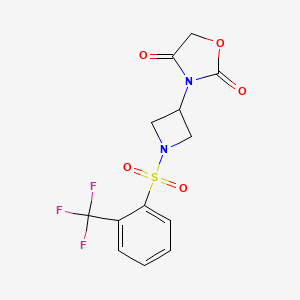
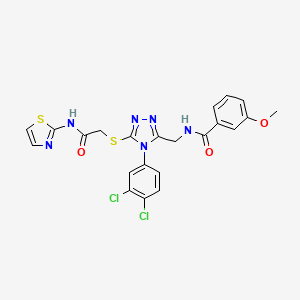
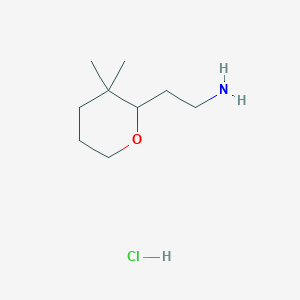
![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
